2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a spirocyclic framework and various functional groups that contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C23H24BrClN4OS
- Molecular Weight : 519.9 g/mol
Structural Features
The compound features:
- A triazaspiro structure that enhances its interaction with biological targets.
- Multiple aromatic rings which may contribute to its pharmacological properties.
- A sulfanyl group that can participate in various chemical reactions.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C23H24BrClN4OS |
Molecular Weight | 519.9 g/mol |
IUPAC Name | 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(p-tolyl)acetamide |
Key Functional Groups | Spirocyclic, Sulfanyl, Aromatic |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. Current research suggests that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazaspiro compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Study : A study evaluated the anticancer effects of related triazaspiro compounds on human tumor cells. The results indicated that these compounds displayed potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting a promising avenue for further development.
Antimicrobial Activity
Preliminary studies have suggested that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.
Table 2: Biological Activity Summary
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria/fungi |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Various reagents are used to facilitate the formation of the spirocyclic structure and the introduction of functional groups.
Synthesis Steps :
- Formation of the spirocyclic core.
- Introduction of bromophenyl and ethyl groups.
- Addition of sulfanyl and acetamide groups under controlled conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the side chains or functional groups can significantly alter its efficacy against specific biological targets.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-8-19(25)9-7-18)23(28-24)31-16-21(30)26-20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFAODNVCPLTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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